Product packaging for 8-Acetylquinoline(Cat. No.:CAS No. 56234-20-9)

8-Acetylquinoline

Cat. No.: B1314989
CAS No.: 56234-20-9
M. Wt: 171.19 g/mol
InChI Key: SHVCKCOMBWIPBE-UHFFFAOYSA-N
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Description

8-Acetylquinoline (CAS 56234-20-9) is a solid organic compound with a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol . It features a quinoline ring system substituted with an acetyl group at the 8-position, making it a valuable synthon in organic and medicinal chemistry research. The compound has a measured density of 1.154 g/cm³ and a boiling point of approximately 315°C at 760 mmHg . Its flash point is around 152°C . Quinolinone scaffolds, like this compound, are pivotal intermediates for constructing diverse heterocyclic systems, including pyrazoles, imidazoles, pyridines, and pyrimidines, which are core structures in many pharmacologically active compounds . The acetyl group provides a reactive site for further chemical transformations, enabling researchers to develop novel compounds for various experimental applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1314989 8-Acetylquinoline CAS No. 56234-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCKCOMBWIPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480515
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56234-20-9
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Acetylquinoline and Its Derivatives

Established Synthetic Pathways for Quinoline (B57606) Ring Systems Relevant to 8-Acetylquinoline

The construction of the quinoline ring system can be achieved through several classic and modern synthetic reactions. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used method for preparing quinoline derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgtandfonline.com This condensation can be catalyzed by either acids or bases. researchgate.nettandfonline.com

The general mechanism can proceed through two primary pathways. One involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org An alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

A variety of catalysts have been employed to facilitate the Friedländer annulation, including Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.orgtandfonline.com Modern advancements have introduced more environmentally benign and recyclable catalysts, such as PEG-supported sulfonic acid, which can mediate the reaction under mild conditions with high yields. tandfonline.commdpi.com

Table 1: Examples of Catalysts Used in Friedländer Synthesis

Catalyst TypeSpecific ExamplesReference
Brønsted AcidsHCl, H₂SO₄, p-TSA tandfonline.com
Lewis AcidsNeodymium(III) nitrate (B79036) hexahydrate wikipedia.org
Recyclable CatalystsPEG-supported sulfonic acid, Silver phosphotungstate tandfonline.com

The Skraup reaction, discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for synthesizing quinolines. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.orgnumberanalytics.com A key intermediate in this reaction is the α,β-unsaturated aldehyde, acrolein, which is formed in situ from the dehydration of glycerol. numberanalytics.com The aniline then undergoes a conjugate addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring system. numberanalytics.com

For the synthesis of substituted quinolines, such as those that could be precursors to this compound, substituted anilines are used as starting materials. rsc.org The Skraup reaction is particularly effective for preparing quinolines substituted on the benzene (B151609) ring (positions 5, 6, 7, and 8). rsc.org Modifications to the classic procedure, such as using microwave assistance, have been developed to improve reaction efficiency and yields. rsc.org One common method for synthesizing this compound involves the Skraup reaction of an appropriately substituted aniline derivative with glycerol under acidic conditions. smolecule.com

The Doebner-Miller reaction is a variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.org In this reaction, an aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid. wikipedia.orgsynarchive.com

This method is particularly useful for synthesizing quinolines with substituents on the pyridine (B92270) ring. nih.gov The reaction mechanism is still a subject of discussion but is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org When the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, the method is known as the Beyer method. wikipedia.org The Doebner-Miller reaction provides a versatile route to various quinoline scaffolds, and by selecting the appropriate aniline and α,β-unsaturated carbonyl compound, it can be adapted for the synthesis of precursors to this compound. slideshare.net

The Niementowski reaction involves the condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com The reaction is typically carried out by heating the reactants, sometimes in the presence of a catalyst. wikipedia.orgarkat-usa.org While the original procedure reported by Niementowski in 1894 involved heating anthranilic acid and acetophenone (B1666503) to high temperatures, variations have been developed to improve yields and applicability. wikipedia.org

The mechanism of the Niementowski reaction is thought to be similar to the Friedländer synthesis, proceeding through the formation of a Schiff base followed by intramolecular condensation and dehydration. wikipedia.org Modified procedures have been reported, such as using thionyl chloride to generate an iminoketene from anthranilic acid, which then reacts with a ketone to form the 4-hydroxyquinoline (B1666331) derivative in good yields. clockss.org Microwave-assisted Niementowski reactions using organic clay catalysts have also been explored as a greener approach. ijarsct.co.in

Beyond the aforementioned named reactions, a variety of other classical and modern methods exist for the synthesis of the quinoline core. ajol.info

Classical Methods:

Combes quinoline synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.org

Conrad-Limpach-Knorr synthesis: This synthesis utilizes the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. nih.gov

Pfitzinger reaction: An extension of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) or isatic acid as a reactant to form 4-quinolinecarboxylic acids. researchgate.net

Modern Approaches: Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for quinoline synthesis. These include:

Transition-metal-catalyzed reactions: Palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline offers a route to quinoline derivatives under redox-neutral conditions. mdpi.com

Multicomponent reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, offering high atom economy. rsc.org

C-H bond functionalization: This transformative strategy allows for the precise and selective introduction of functional groups onto the quinoline ring, expanding its chemical diversity. rsc.org

Photochemical methods: Light-induced reactions can be utilized to form this compound from simpler precursors. smolecule.com

Niementowski Reaction in the Context of Quinoline Derivative Synthesis

Targeted Synthesis of this compound

The direct synthesis of this compound can be achieved through several targeted approaches. One of the most common methods is the acylation of quinoline. smolecule.com This typically involves reacting quinoline with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. smolecule.com

Microwave-assisted synthesis has also been employed to improve the efficiency and yield of this transformation. smolecule.com The structure and purity of the resulting this compound are typically confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. smolecule.com

Direct Synthetic Routes to this compound

Direct synthesis aims to construct the this compound molecule either by forming the quinoline ring with the acetyl group already positioned or by directly adding an acetyl group to the quinoline core.

One prominent method involves the palladium-catalyzed C-H activation and acylation of quinoline N-oxides. rsc.org This approach allows for the direct and selective introduction of an acyl group at the C-8 position. The reaction of quinoline N-oxides with α-diketones proceeds via a C-C bond cleavage of the diketone, facilitating the transfer of the acetyl moiety. rsc.org This strategy is notable for its efficiency and tolerance of various functional groups on both the quinoline N-oxide and the α-diketone. rsc.org

Another foundational strategy for quinoline synthesis that can be adapted for this purpose is the Friedländer annulation. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. To obtain an this compound derivative, a suitably substituted o-aminoarylketone could be reacted with a diketone like butan-2,3-dione. nih.govresearchgate.net While many examples focus on 2-acetylquinoline synthesis, the strategic choice of starting materials allows for regioselective control. nih.gov For instance, using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst in a solvent-free environment has proven effective for similar syntheses, yielding products in high yields. researchgate.net

Table 1: Comparison of Direct Synthetic Routes

Method Starting Materials Key Reagents/Catalysts Key Features Reference
Palladium-Catalyzed C-H Acylation Quinoline N-oxides, α-Diketones Palladium catalyst High selectivity for C-8 position; efficient C-C bond cleavage and formation. rsc.org
Friedländer Annulation o-Aminoaryl Ketones, Dicarbonyl compounds Acid or base catalysts (e.g., Eaton's Reagent) Builds the quinoline ring directly with the desired substituent pattern. nih.govresearchgate.net

Synthesis via Functional Group Interconversion at the C-8 Position

Functional Group Interconversion (FGI) is a powerful strategy that involves converting an existing functional group at a specific position into a different one, without altering the carbon skeleton. journalspress.com For this compound, this means starting with a quinoline derivative that has a different substituent at the C-8 position and converting it into an acetyl group.

This approach offers flexibility, as a wide array of functional groups can serve as precursors. For example, an 8-carboxyquinoline or its ester derivative can be treated with an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) to generate the acetyl group. Similarly, the oxidation of an 8-ethylquinoline (B27807) group provides a direct route to the desired ketone. Other potential precursors include an 8-cyanoquinoline (via Grignard reaction followed by hydrolysis) or an 8-haloquinoline (via metal-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling with an appropriate acetyl-group donor).

The conversion of alcohols into other functional groups is a common FGI process. ub.edu For instance, the conversion of a secondary alcohol at the C-8 position (1-(quinolin-8-yl)ethanol) via oxidation would yield this compound. imperial.ac.uk Research into the synthesis of related compounds, like 8-quinolinesulfinate esters, demonstrates that the C-8 position is amenable to complex functional group manipulations involving acetyl-containing precursors. researchgate.net

Table 2: Examples of Functional Group Interconversion (FGI) for C-8 Acetylation

Starting Group at C-8 Target Group Illustrative Reagents Reaction Type Reference
-COOH (Carboxylic Acid) -C(O)CH₃ 1. SOCl₂ 2. (CH₃)₂Cd or MeLi Acylation journalspress.com
-CH(OH)CH₃ (Alcohol) -C(O)CH₃ CrO₃, Pyridinium chlorochromate (PCC) Oxidation imperial.ac.uk
-Br (Bromo) -C(O)CH₃ Tributyl(1-ethoxyvinyl)tin, Pd catalyst Stille Coupling followed by hydrolysis ub.edu
-CN (Cyano) -C(O)CH₃ 1. CH₃MgBr 2. H₃O⁺ Grignard Reaction followed by hydrolysis journalspress.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. nih.govresearchgate.net

Key green strategies include the use of safer solvents (like water or ethanol), employment of reusable catalysts, improving atom economy, and utilizing energy-efficient methods such as microwave or ultrasound irradiation. acs.orgnih.gov For instance, the Friedländer synthesis for quinolines has been adapted to use a reusable solid acid catalyst, Nafion NR50, under microwave irradiation, which offers good to excellent yields in an environmentally benign manner. researchgate.net

Reactions carried out in aqueous media or under solvent-free conditions represent significant green advancements. The palladium-catalyzed C-H activation mentioned previously can also be viewed through a green lens due to its high atom economy and catalytic nature, which avoids the need for stoichiometric and often toxic reagents. rsc.orgacs.org The goal is to develop protocols that are not only efficient but also economically and environmentally sustainable. nih.gov

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the systematic modification of the molecule's structure to fine-tune its properties. This involves tailoring substituents on the quinoline core, creating chiral analogues, and employing advanced synthetic strategies like multicomponent reactions.

Strategies for Tailoring Substituents on the Quinoline Core

Modifying the quinoline ring of this compound can be achieved through two main strategies: (1) building the quinoline from already substituted precursors, or (2) direct functionalization of the this compound molecule.

The first approach leverages classical quinoline syntheses. For example, starting a Friedländer or Doebner-von Miller synthesis with a substituted aniline allows for the introduction of various groups (e.g., halogens, alkyl, alkoxy) onto the benzene portion of the quinoline ring. organic-chemistry.org The palladium-catalyzed direct acylation method is also compatible with a range of substituted quinoline N-oxides, demonstrating that substituents can be incorporated prior to the introduction of the acetyl group. rsc.org

The second strategy involves electrophilic aromatic substitution on the pre-formed this compound. The existing acetyl group and the quinoline nitrogen will direct incoming electrophiles to specific positions on the ring system. The precise location of substitution depends on the reaction conditions and the directing effects of the substituents.

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, chiral analogues can be synthesized, which is often crucial for biological applications where enantiomers may have different activities. mdpi.com Chirality can be introduced by creating a stereocenter, most commonly through modification of the acetyl group.

A primary method is the asymmetric reduction of the ketone in the 8-acetyl group to produce a chiral secondary alcohol, (R)- or (S)-1-(quinolin-8-yl)ethanol. This transformation can be achieved with high enantioselectivity using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata or CBS reduction), or through catalytic hydrogenation using a chiral catalyst system (e.g., a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand). rsc.org

Another strategy involves creating a stereocenter on a substituent attached to the quinoline core. The synthesis of such compounds often requires starting with chiral building blocks or employing stereoselective reactions during the construction of the quinoline ring or its side chains. rsc.orggoogle.tg The development of predictive models based on physical organic principles is helping to guide these complex stereoselective syntheses. rsc.org

Table 3: Methods for Stereoselective Synthesis of Chiral Analogues

Chiral Center Location Synthetic Strategy Example Reagents/Catalysts Product Type Reference
At C1 of the ethyl side-chain Asymmetric reduction of the carbonyl Corey-Bakshi-Shibata (CBS) reagent; Ru-BINAP catalyst Chiral secondary alcohol rsc.orgtsijournals.com
On a substituent on the quinoline core Use of chiral starting materials or auxiliaries Chiral anilines, chiral aldehydes in ring synthesis Substituted chiral quinoline mdpi.comgoogle.tg

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. rsc.orgtcichemicals.com This approach is valued for its atom economy, step efficiency, and ability to rapidly generate molecular diversity. rsc.orgbeilstein-journals.org

The Povarov reaction is a well-known MCR used to synthesize tetrahydroquinolines from an aniline, an aldehyde, and an activated alkene. beilstein-journals.org These tetrahydroquinoline products can subsequently be oxidized to the corresponding fully aromatic quinolines. To generate an this compound derivative via this route, one of the starting components would need to contain an acetyl group or a suitable precursor. For example, an aniline bearing an ortho-acetyl group could potentially be used as a substrate.

MCRs provide a powerful platform for creating diverse libraries of substituted quinolines. rsc.org By systematically varying the multiple inputs, a wide range of functional groups and substitution patterns can be incorporated into the final quinoline structure in a single, convergent step. researchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

The elucidation of reaction mechanisms is a critical aspect of synthetic chemistry, providing a detailed, step-by-step understanding of how reactants transform into products. fiveable.me For the synthesis of this compound and its derivatives, mechanistic studies, combining experimental evidence with computational chemistry, have shed light on the intricate pathways governing their formation. fiveable.menih.gov Understanding these mechanisms allows chemists to optimize reaction conditions, improve yields, and design more efficient synthetic routes. fiveable.me

Detailed research findings have helped to map out the mechanistic steps for several key synthetic strategies.

Friedländer-type Synthesis:

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a fundamental method for quinoline synthesis. mdpi.com Mechanistic studies, including density functional theory (DFT) calculations, have been applied to understand the synthesis of acetylquinoline derivatives via this route. rsc.orgnih.gov For the reaction of an o-aminoarylketone with a 1,2-diketone like butan-2,3-dione, a plausible mechanism has been proposed: rsc.org

Condensation: The process begins with the condensation of the o-aminoaryl ketone with the diketone, typically in the presence of an acid catalyst (e.g., TFA with conc. H₂SO₄), leading to the elimination of a water molecule and the formation of an imine intermediate. rsc.org

Tautomerization: The imine intermediate undergoes tautomerization to a more reactive enamine form. rsc.org

Cyclization: A nucleophilic attack from the β-position of the enamine group onto the carbonyl carbon initiates cyclization, forming a benzylic carbocation. rsc.org

Aromatization: The final step involves the loss of a proton from the carbocation, leading to aromatization and the formation of the stable quinoline ring. rsc.org

DFT calculations at the B3LYP/6-311G (d,p) level have been utilized to analyze the relative energy barriers and activation energies for these steps, confirming the favorability of this pathway. rsc.orgnih.gov

Vilsmeier-Haack Type Reactions:

The Vilsmeier-Haack (VH) reaction is a versatile method for formylation and acylation. A modified VH-type system using a methanesulfonyl chloride (MsCl)-N,N-dimethylacetamide (DMA) adduct has been employed for the synthesis of 2-chloro-3-acetyl quinolines from substituted acetanilides. heteroletters.org The plausible mechanism for this transformation involves the formation of an electrophilic Vilsmeier-type reagent from MsCl and DMA, which then reacts with the acetanilide (B955) to induce cyclization and formation of the chloro-acetyl-quinoline product. heteroletters.org The optimization of reaction conditions is crucial for the success of this method, as detailed in the table below. heteroletters.org

EntryEquivalents of AdductTime (hours)Temperature (°C)Observations
13.0485Minimum requirement for adduct observed. heteroletters.org
2-485Sufficient time for reaction completion. heteroletters.org
3--< 85Lower yields due to incomplete conversion. heteroletters.org
4--> 85Comparable yield to 85°C. heteroletters.org

Cross-Coupling Reactions:

Relay catalysis involving multiple metals has enabled novel synthetic routes. For instance, a silver/palladium relay-catalyzed cross-coupling reaction has been developed for the synthesis of 8-quinolinesulfinate esters from N'-acetylquinoline-8-sulfonylhydrazide and alcohols. researchgate.netresearchgate.net Mechanistic investigations, including control experiments, have been crucial in understanding this complex transformation. researchgate.net These studies revealed that the reaction proceeds through a radical pathway. researchgate.netresearchgate.net The proposed mechanism involves the in situ generation of a quinoline sulfinate from the starting hydrazide, mediated by silver, followed by a palladium-catalyzed cross-coupling with the alcohol to yield the final sulfinate ester product. researchgate.netresearchgate.net

Phosphine-Catalyzed Synthesis:

An efficient one-pot procedure for preparing 3-acetylquinolines utilizes a phosphine-catalyzed reaction between o-tosylamidobenzaldehydes and activated acetylenes. nih.gov The proposed mechanism operates under general base catalysis:

Catalyst Activation: A nucleophilic phosphine (e.g., PPh₃) adds to the activated alkyne, generating a β-phosphonium enoate α-vinyl anion in situ. nih.gov

Michael Addition & Cyclization: This anion facilitates the Michael addition of the deprotonated tosylamide, which is followed by a rapid aldol-type cyclization to form a labile N-tosyldihydroquinoline intermediate. nih.gov

Aromatization: Driven by the stability gained from aromatization, the dihydroquinoline intermediate readily undergoes detosylation in the presence of dilute acid to afford the final 3-acetylquinoline (B1336125) product. nih.gov

The reaction rates are influenced by the electronic nature of substituents on the aminobenzaldehyde, which supports the proposed general base catalysis mechanism. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Acetylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Acetylquinoline

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline (B57606) ring system resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. chem-soc.siuncw.edu The protons on the quinoline ring exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. For instance, one study reported a doublet of doublets for the proton at the 2-position (2-H) at approximately δ 8.90 ppm. chem-soc.si Another key feature is the singlet corresponding to the three equivalent protons of the acetyl methyl group (CH₃), which typically appears further upfield, around δ 2.37 ppm. chem-soc.si

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-H8.90ddJ = 1.9 and 4.2 chem-soc.si
4-H8.12ddJ = 1.9 and 8.3 chem-soc.si
Aromatic-H7.19-7.92m- chem-soc.si
CH₃2.37s- chem-soc.si

Note: dd = doublet of doublets, m = multiplet, s = singlet. The specific assignments for all aromatic protons can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. The spectrum of this compound displays distinct signals for the carbonyl carbon of the acetyl group, the carbons of the quinoline ring, and the methyl carbon. The carbonyl carbon (C=O) is characteristically found in the highly deshielded region of the spectrum, often above δ 200 ppm. chem-soc.si The aromatic carbons of the quinoline ring appear in the approximate range of δ 120-155 ppm. chem-soc.si The methyl carbon (CH₃) of the acetyl group is observed in the upfield region, typically around δ 25-30 ppm. chem-soc.si

Interactive Data Table: ¹³C NMR Chemical Shifts for a derivative of this compound

CarbonChemical Shift (δ, ppm)Reference
C=O204.1 chem-soc.si
C8-a154.2 chem-soc.si
C-7149.5 chem-soc.si
C-5135.1 chem-soc.si
C-6129.9 chem-soc.si
C-4a127.8 chem-soc.si
C-4123.4 chem-soc.si
C-3123.0 chem-soc.si
CH₃25.9 chem-soc.si

Note: The provided data is for a tetrahydrocyclobuta[h]quinoline derivative formed from this compound and may show slight variations from pure this compound.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgsdsu.edu In the HSQC spectrum of this compound, cross-peaks would appear connecting the signal of each aromatic proton to the signal of the carbon it is bonded to. Similarly, a cross-peak would link the methyl proton signal to the methyl carbon signal. This technique is invaluable for confirming the direct C-H connections. magritek.com

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment for this compound

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within a molecule. horiba.com

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. A prominent and strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the acetyl group. vulcanchem.com The spectrum would also display a series of bands corresponding to the C=C and C=N stretching vibrations within the quinoline ring, typically in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively. The positions and intensities of these bands can provide insights into the electronic environment and conformation of the molecule.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. horiba.com The C=O stretch is also observable in the Raman spectrum, as are the characteristic ring breathing modes of the quinoline system. By analyzing the vibrational modes observed in both IR and Raman spectra, a detailed picture of the molecular structure and its conformational preferences can be developed.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org The UV-Vis spectrum of this compound, typically recorded in a solvent like acetonitrile (B52724) or methanol, exhibits characteristic absorption bands. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated quinoline ring system and the carbonyl group. wikipedia.orgredalyc.org

One study reported a UV absorption maximum (λmax) for this compound at 280 nm in acetonitrile, with a molar absorptivity (log ε) of 3.9. chem-soc.si Another study mentions an absorption maximum at 258 nm (log ε = 3.83). chem-soc.si These absorptions are attributed to the π → π* transitions of the aromatic system. The n → π* transition, involving the non-bonding electrons of the nitrogen atom and the carbonyl oxygen, is also expected but may be weaker and could be solvent-dependent. libretexts.org The specific wavelengths and intensities of these absorption bands are a unique characteristic of the electronic structure of this compound.

Interactive Data Table: UV-Vis Absorption Data for this compound

Solventλmax (nm)log εReference
Acetonitrile2803.9 chem-soc.si
Acetonitrile2583.83 chem-soc.si

Electronic Transitions and Chromophoric Properties

The absorption of ultraviolet-visible (UV-Vis) radiation by this compound is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The quinoline ring system, fused with an acetyl group, constitutes a chromophore, which is the part of the molecule responsible for its color and UV-Vis absorption. shu.ac.uktanta.edu.eg The electronic spectrum of this compound arises from π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. libretexts.orgshu.ac.uk The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. libretexts.orgshu.ac.uk These transitions are characteristic of molecules containing both π systems and heteroatoms with lone pairs of electrons. The chromophoric nature of the 8-hydroxyquinoline (B1678124) scaffold, a related compound, is well-documented and utilized in the detection of metal ions. researchgate.net The electronic properties of such quinoline derivatives are also pivotal in their application in materials science, particularly in the development of dyes and pigments. smolecule.comevitachem.com

The UV-Vis absorption spectrum of a compound is influenced by the solvent in which it is dissolved. Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), providing further insight into the nature of the electronic transitions.

Table 1: Typical Electronic Transitions in Heterocyclic Aromatic Compounds

Transition TypeDescriptionRelative Intensity
π → π Excitation of an electron from a π bonding orbital to a π antibonding orbital.High
n → π Excitation of a non-bonding electron to a π antibonding orbital.Low to Medium
σ → σ Excitation of an electron from a σ bonding orbital to a σ antibonding orbital.Very High (often in vacuum UV)

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. leeder-analytical.com In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the intact molecule that has been ionized, typically by the loss of an electron.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. acdlabs.com For this compound, common fragmentation pathways would likely involve the cleavage of the acetyl group. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the quinoline ring, would result in the formation of an acylium ion (CH₃CO⁺) with an m/z of 43. libretexts.org Another likely fragmentation is the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion. The fragmentation of the quinoline ring itself can also occur, often involving the loss of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline and its derivatives, leading to a C₈H₆˙⁺ fragment. rsc.orgnih.gov

The choice of ionization technique, whether a "hard" method like electron ionization (EI) or a "soft" method like electrospray ionization (ESI), will influence the extent of fragmentation observed. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. leeder-analytical.com Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. lcms.cz

For this compound, with a molecular formula of C₁₁H₉NO, the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. nih.gov By comparing the experimentally measured accurate mass from an HRMS instrument with the theoretical exact mass, the elemental composition can be unequivocally confirmed. leeder-analytical.comlcms.cz This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). HRMS is also invaluable for elucidating the elemental composition of fragment ions, which further aids in the structural confirmation of the parent molecule. lcms.cz

Table 2: Theoretical Isotopic Masses for Elemental Composition

ElementIsotopeAtomic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to generate an electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure in the solid state. It would reveal the planarity of the quinoline ring system, the orientation of the acetyl group relative to the ring, and the intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing.

Table 3: Common Crystal Systems

Crystal SystemAxis System
Triclinica ≠ b ≠ c, α ≠ β ≠ γ ≠ 90°
Monoclinica ≠ b ≠ c, α = γ = 90°, β ≠ 90°
Orthorhombica ≠ b ≠ c, α = β = γ = 90°
Tetragonala = b ≠ c, α = β = γ = 90°
Trigonala = b = c, α = β = γ ≠ 90°
Hexagonala = b ≠ c, α = β = 90°, γ = 120°
Cubica = b = c, α = β = γ = 90°

Reactivity and Chemical Transformations of 8 Acetylquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring

The reactivity of the quinoline ring in 8-acetylquinoline is significantly influenced by the presence of the acetyl group and the nitrogen atom. The pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a typical aromatic system, undergoing electrophilic substitution.

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs at the C-5 and C-8 positions, which is rationalized by the formation of the most stable Wheland intermediates. imperial.ac.uk For instance, nitration of quinoline with nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. imperial.ac.uk The presence of the acetyl group at the C-8 position in this compound, being an electron-withdrawing group, would be expected to deactivate the benzene ring towards electrophilic attack.

The C-8 position of the quinoline ring is a primary site for electrophilic attack in the absence of other directing groups. imperial.ac.uk However, with the acetyl group already at C-8, further substitution on the carbocyclic ring is directed to other positions, influenced by the combined directing effects of the acetyl group and the quinoline nitrogen.

Recent advancements in C-H activation have provided methods for the regioselective functionalization of the C-8 position of quinolines. For instance, rhodium(III)-catalyzed C-H bond alkylation of quinoline N-oxides using olefins as the alkyl source has shown excellent selectivity for the C-8 position. researchgate.net This method utilizes the N-oxide as a traceless directing group. researchgate.net While this applies to the synthesis of C-8 substituted quinolines, it highlights the ongoing interest in controlling reactivity at this specific position.

Reactions Involving the Acetyl Moiety

The ketone functionality of the acetyl group in this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. libretexts.org The choice of reducing agent can be crucial for selectivity, especially in molecules with multiple reducible functional groups. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and is often used for the selective reduction of aldehydes and ketones. libretexts.org

Another method for the reduction of ketones is catalytic hydrogenation, which employs a catalyst like palladium or platinum to facilitate the addition of hydrogen across the carbonyl double bond. numberanalytics.com The Wolff-Kishner reduction is a method used to convert ketones into methylene (B1212753) groups under basic conditions, involving the formation of a hydrazone intermediate. byjus.com

Table 1: Common Reducing Agents for Ketones

Reducing AgentAbbreviationTypical ConditionsProduct
Sodium borohydrideNaBH₄Methanol or ethanol (B145695)Secondary alcohol
Lithium aluminum hydrideLiAlH₄Diethyl ether or THF, followed by aqueous workupSecondary alcohol
Catalytic HydrogenationH₂/CatalystH₂, Pd/C or PtO₂Secondary alcohol
Wolff-Kishner ReductionH₂NNH₂, baseHigh temperature, diethylene glycolAlkane (Methylene group)

The acetyl group of this compound is a versatile handle for the synthesis of a wide array of derivatives through condensation reactions. The active methylene protons of the acetyl group can participate in various carbon-carbon bond-forming reactions.

One common reaction is the Claisen-Schmidt condensation, where the acetyl group reacts with an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.net These chalcones can then be used as precursors for the synthesis of various heterocyclic compounds. For example, reaction with hydrazines can yield pyrazoline derivatives. researchgate.netnih.gov

The Friedländer synthesis is a classic method for constructing quinoline rings, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group. rroij.comrsc.orgmdpi.com Variations of this and other named reactions like the Combes, Doebner-von Miller, and Pfitzinger syntheses are fundamental in quinoline chemistry. wikipedia.orgrsc.org

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound can be functionalized. Under basic conditions, this proton can be removed to form an enolate, which can then react with various electrophiles.

For instance, direct selenylation at the acetyl methyl group can be achieved via Csp³-H activation using selenating agents like diaryl diselenides. The Mannich reaction is another important transformation where the enolizable ketone reacts with formaldehyde (B43269) and a primary or secondary amine to form a β-amino-carbonyl compound, known as a Mannich base. nih.govrsc.org

Condensation Reactions and Derivative Formation

Photochemical Reactions of this compound

The photochemical behavior of quinolines and their derivatives has been a subject of interest. Under UV irradiation, this compound can undergo photocycloaddition reactions. smolecule.com Specifically, [2+2] and [4+2] photocycloadditions with certain alkenes have been observed, leading to the formation of cycloadducts. smolecule.comdntb.gov.ua

The excited states of carbonyl compounds, such as the acetyl group in this compound, are often key to their photochemical reactivity. The n→π* transition can lead to a triplet state which is often the reactive species. beilstein-journals.org The photochemical reactions of quinoline derivatives can be complex, sometimes involving the formation of radical intermediates. beilstein-journals.org For example, the photochemical reaction of caffeine (B1668208) with stilbene (B7821643) results in a complex mixture of products involving cycloaddition at different positions of the caffeine molecule. rsc.org

Cycloaddition Reactions (e.g., [2+2] and [4+2] Photocycloadditions)

Cross-Coupling Reactions for Functionalization at the Quinoline Core

Cross-coupling reactions are a powerful tool for the functionalization of the quinoline core of this compound. These reactions allow for the introduction of various substituents, leading to a diverse range of derivatives.

One notable example is the silver/palladium relay-catalyzed cross-coupling reaction. smolecule.com In this type of reaction, a derivative of this compound, such as N'-acetylquinoline-8-sulfonohydrazide, can be used as a precursor. x-mol.netresearchgate.net Through a silver-mediated cleavage, a quinoline sulfinate is generated in situ. This intermediate then undergoes a palladium-catalyzed cross-coupling with alcohols to produce 8-quinolinesulfinate esters. x-mol.netresearchgate.net Mechanistic studies suggest that this transformation proceeds through a radical pathway. researchgate.net

The quinoline nitrogen atom can also play a role in facilitating these reactions by acting as a ligand for the palladium catalyst. nih.gov This substrate-ligand interaction can enable one-pot processes that combine traditional cross-coupling with C-H functionalization, providing an efficient route to π-extended fluorescent frameworks. nih.gov

Various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, Sonogashira, and Heck reactions, have been widely applied to halogenated quinolines to create substituted derivatives. researchgate.net While not specific to this compound, these methods are generally applicable for the functionalization of the quinoline scaffold.

Oxidative and Reductive Transformations of the Quinoline Ring System

The quinoline ring system in this compound can undergo both oxidative and reductive transformations, altering its electronic and structural properties.

Oxidative Transformations: Oxidative coupling reactions can be used to functionalize the quinoline ring. For instance, rhodium-catalyzed direct C-H arylation allows for the coupling of N-acetyl-8-aminoquinoline with arylboronic acids using an oxidant like 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO). acs.org This method provides a halogen-free route to construct biaryl structures. acs.org The development of oxidative cross-coupling reactions aims to create new chemical bonds (C-N, C-S, C-O, C-C) by utilizing two nucleophiles as substrates, moving away from traditional electrophile-nucleophile coupling.

Reductive Transformations: Reductive cyclization is a common method for synthesizing quinoline derivatives. researchgate.net While this is more related to the synthesis of the quinoline ring itself, selective reduction of the quinoline core in a pre-existing molecule like this compound can also be achieved. For example, cobalt-catalyzed transfer hydrogenation has been shown to selectively reduce the N=C bond of 3-acetylquinoline (B1336125) to yield 1,2-dihydroquinoline (B8789712) derivatives under mild conditions. This suggests that similar selective reductions could be applied to this compound to access its dihydro- and tetrahydro- derivatives, which can have different biological and chemical properties. Iron in the presence of acetic acid is also a system used for reductive cyclization to form quinoline derivatives. researchgate.net

Coordination Chemistry of 8 Acetylquinoline

8-Acetylquinoline as a Ligand in Metal Complexes

This compound's structure, featuring both a nitrogen atom within the quinoline (B57606) ring system and an oxygen atom in the acetyl group, makes it an effective chelating agent. This allows it to form stable complexes with a variety of metal ions.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group. This dual coordination results in the formation of a stable five-membered chelate ring. wikipedia.org The nitrogen atom acts as a Lewis base, donating a pair of electrons to the metal ion, while the carbonyl oxygen of the acetyl group also participates in forming a coordinate bond. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The specific positioning of the acetyl group at the 8-position of the quinoline ring is crucial for its chelating ability. This arrangement allows for the formation of a sterically favorable and thermodynamically stable five-membered ring upon complexation with a metal ion.

The synthesis of metal complexes with this compound can be achieved through several established methods in coordination chemistry. A common approach involves the direct reaction of a metal salt with this compound in a suitable solvent. jchemlett.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

For instance, the synthesis of mixed ligand complexes often involves reacting a metal salt with a primary ligand, such as a Schiff base, followed by the addition of this compound as a secondary ligand. jchemlett.comuobaghdad.edu.iq The reaction is typically carried out in an ethanolic solution, and the resulting complex may precipitate out of the solution upon formation. uobaghdad.edu.iq Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield. smolecule.com

The general procedure for synthesizing these complexes often involves dissolving the metal salt and this compound in a 1:1 or 1:2 molar ratio in a solvent like ethanol (B145695) and refluxing the mixture for a specific period. scirp.org The solid complex can then be isolated by filtration, washed, and dried.

The structures of metal complexes containing this compound are elucidated using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of this compound to the metal ion. A noticeable shift in the stretching frequency of the C=O (carbonyl) and C=N (imine) groups in the IR spectrum of the complex compared to the free ligand provides strong evidence of coordination. jchemlett.commdpi.com The appearance of new bands corresponding to M-O and M-N vibrations further confirms the formation of the complex. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the structure of the complexes in solution. mdpi.com Changes in the chemical shifts of the protons and carbons of the quinoline ring and acetyl group upon complexation provide insights into the coordination environment.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. The appearance of new absorption bands or shifts in the existing bands of the ligand upon complexation can indicate the formation of a complex and provide information about its geometry. scirp.orgscirp.org

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and formula of the synthesized complexes. nih.gov

Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes in solution, indicating whether the ligands are coordinated to the metal ion or exist as free ions. mdpi.combendola.com

Magnetic Susceptibility Measurements: This technique helps in determining the magnetic properties of the complexes, which can provide information about the oxidation state and spin state of the central metal ion. uobaghdad.edu.iq

Table of Spectroscopic Data for this compound Metal Complexes:

Technique Observed Changes Upon Complexation Reference
IR Spectroscopy Shift in C=O and C=N stretching frequencies; Appearance of M-O and M-N bands. jchemlett.commdpi.comajol.info
NMR Spectroscopy Changes in chemical shifts of ligand protons and carbons. mdpi.com
UV-Visible Spectroscopy Appearance of new absorption bands or shifts in existing bands. scirp.orgscirp.org
Mass Spectrometry Determination of molecular weight and formula. nih.gov

Synthesis of Metal Complexes Incorporating this compound

Applications of this compound Metal Complexes

The metal complexes of this compound have shown potential in various applications, primarily due to the combined properties of the quinoline moiety and the coordinated metal ion.

Transition metal complexes are widely used as catalysts in a variety of organic reactions. rsc.orgresearchgate.net While the catalytic applications of this compound complexes are an emerging area of research, related quinoline derivatives have shown promise. For instance, 3-acetylquinoline (B1336125) has been utilized in transfer hydrogenation reactions. The ability of the quinoline nitrogen and the acetyl oxygen to coordinate with a metal center can create a specific electronic and steric environment around the metal, potentially influencing its catalytic activity and selectivity in reactions such as hydrogenation, oxidation, and cross-coupling reactions. researchgate.net The development of new quinoline-based metal complexes continues to be an active area of research for catalytic applications. researchgate.net

The biological activity of quinoline derivatives is well-documented, and the chelation of these compounds with metal ions can significantly enhance their therapeutic potential. nih.govnih.govresearchgate.net The formation of a metal complex can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. nih.gov

Antimicrobial and Antifungal Activity: Metal complexes of 8-hydroxyquinoline (B1678124), a related compound, have demonstrated significant antimicrobial and antifungal properties. scirp.orgscirp.orgnih.govpjmhsonline.com The proposed mechanism involves the complex penetrating the microbial cell and the metal ion interfering with essential enzymatic processes. nih.gov The chelation is believed to be crucial for this activity. nih.gov

Anticancer Activity: Derivatives of 8-hydroxyquinoline have been investigated for their anticancer properties. nih.govresearchgate.net The formation of metal complexes, particularly with copper and iron, is thought to play a role in their mechanism of action, which may involve the induction of oxidative stress and inhibition of enzymes essential for cancer cell proliferation. nih.gov Metal complexes of quinoline Schiff bases have also shown promising anticancer activity. nih.gov

Antineurodegenerative Potential: Metal imbalance is implicated in several neurodegenerative diseases. nih.govnih.govresearchgate.net The ability of 8-hydroxyquinoline derivatives to chelate metal ions suggests their potential as therapeutic agents for these conditions by restoring metal homeostasis. nih.govnih.govresearchgate.net

Table of Compound Names:

Compound Name
This compound
8-Hydroxyquinoline
3-Acetylquinoline
Schiff base
Copper
Iron

Catalytic Applications in Organic Transformations

Supramolecular Interactions in Coordination Compounds

The solid-state arrangement of this compound coordination compounds is significantly influenced by supramolecular interactions. These non-covalent forces, including hydrogen bonding, π-π stacking, and C-H···π interactions, play a crucial role in the crystal engineering of these complexes, dictating their assembly into higher-dimensional structures. rsc.orgmdpi.com The final architecture, whether a discrete dimer or an extended three-dimensional network, is often the result of a combination of these weak interactions. rsc.orgmdpi.com

Hydrogen Bonding: While the this compound ligand itself does not possess hydrogen bond donor atoms, its coordination complexes frequently exhibit intricate hydrogen bonding networks. nih.gov These networks are critical for stabilizing the crystal lattice. They often involve co-crystallized solvent molecules, counter-ions, or other ligands present in the coordination sphere.

A prevalent type of non-classical hydrogen bond observed is the C–H···O interaction, where a carbon-hydrogen bond acts as a weak donor to an oxygen atom, which can be the acetyl oxygen of the this compound ligand or an atom from a co-ligand or counter-ion. mdpi.comdntb.gov.ua Similarly, C–H···N interactions with the quinoline nitrogen atom can occur. In the broader family of 8-substituted quinoline complexes, such as those derived from 8-hydroxyquinoline, hydrogen bonds have been directly visualized and are known to drive the formation of specific aggregates. acs.org These interactions are fundamental in creating extended supramolecular architectures. mdpi.comnih.gov

π-π Stacking: The planar, aromatic quinoline ring system of this compound makes it highly susceptible to π-π stacking interactions. This type of interaction is a dominant feature in the solid-state structures of quinoline-based metal complexes, with studies indicating its presence in a majority of reported crystal structures. rsc.org These interactions typically occur between the quinoline rings of adjacent complex molecules, leading to the formation of discrete dimers or extended one-dimensional chains. rsc.orgmdpi.com

The geometry of the stacking can vary, including parallel-displaced or face-to-edge arrangements, which maximizes electrostatic attraction and minimizes repulsion. rsc.org In many cases, these π-π stacking interactions act in concert with other non-covalent forces, such as hydrogen bonds, to build more complex and stable two- or three-dimensional supramolecular networks. rsc.org

Research Findings on Related Quinoline Complexes: Detailed structural analyses of coordination compounds based on ligands closely related to this compound, such as 8-hydroxyquinoline derivatives, provide insight into the specific nature of these supramolecular interactions.

Complex/LigandMetal IonInteraction TypeKey Findings / Measured DistancesReference
(E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinolineCr(III)C–H···πInterchain interactions observed at a distance of 3.527(4) Å, contributing to a 2D supramolecular layer. mdpi.com
(E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinolineCr(III)C–H···OInterchain hydrogen bonding with a distance of 3.365(5) Å helps form a 2D layer. mdpi.com
(E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinolineCr(III)π···π StackingContributes to the formation of a 3D supramolecular architecture. nih.gov
Metal bis(dithiolene) with pseudorotaxane cationCu(II)C–H···S and C–H···NHydrogen bonding interactions between the cation and the [Cu(mnt)2]2- complex anion are observed. ias.ac.in
8-quinolinolatoPt(II)C-H···O Hydrogen Bonding & π-π StackingIntermolecular interactions help to stabilize the crystal structure. dntb.gov.ua

Computational Chemistry and Theoretical Studies of 8 Acetylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules like 8-acetylquinoline. scispace.comwikipedia.org This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.org DFT methods, particularly those using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for investigating the electronic properties and reactivity of quinoline (B57606) derivatives. scispace.comresearchgate.netnih.gov These calculations provide fundamental insights into the molecule's behavior at an atomic level. scispace.com

A crucial first step in the computational study of this compound is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, a key structural feature is the orientation of the acetyl group relative to the quinoline ring. The rotation around the single bond connecting the acetyl carbon to the C8 position of the quinoline ring gives rise to different conformers.

DFT calculations, often at levels of theory like B3LYP with basis sets such as 6-311G**, can be used to identify these stable conformers and their relative energies. nih.gov Conformational analysis involves systematically exploring the potential energy surface by rotating the dihedral angle of the acetyl group. mdpi.com This analysis helps identify the global minimum energy conformer, which is the most populated state under thermal equilibrium, as well as other low-energy conformers that might be accessible. researchgate.netfrontiersin.org The planarity or non-planarity between the acetyl group and the quinoline ring is a key determinant of the molecule's electronic properties and steric interactions.

Table 1: Representative Conformational Data from DFT Calculations for Quinoline Derivatives. (Illustrative data based on related compounds)
ConformerDihedral Angle (Ring-C-C=O)Relative Energy (kcal/mol)Computational Method
Planar~0°0.00B3LYP/6-311G
Non-planar~90°+5.2B3LYP/6-311G

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. banglajol.inforesearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijarset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.netdergipark.org.tr

For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO may be distributed over both the ring and the electron-withdrawing acetyl group. A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the ground state. ijarset.com From these orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). ijarset.comdergipark.org.tr For instance, a study on a proton transfer complex of the related 8-aminoquinoline (B160924) using B3LYP/6-311G** calculations determined a HOMO-LUMO energy gap of 2.140 eV. nih.gov

Table 2: Calculated Electronic Properties of an 8-Aminoquinoline Complex (Illustrative). nih.gov
ParameterCalculated Value (eV)
EHOMO-5.468
ELUMO-3.328
Energy Gap (ΔE)2.140

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. ajol.info

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the fundamental modes of vibration, such as the C=O stretch of the acetyl group and various C-H and C-N vibrations within the quinoline ring. researchgate.net Comparing the computed IR spectrum with the experimental one helps in the assignment of observed absorption bands. ajol.info For example, DFT calculations on an 8-aminoquinoline complex helped confirm its structure by correlating theoretical vibrational frequencies with experimental FTIR data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. ajol.info By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. schrodinger.com These predictions are invaluable for assigning the signals in experimental spectra and for distinguishing between different isomers or conformers. frontiersin.org Studies on related quinoline compounds have shown excellent agreement between DFT-calculated and experimental NMR chemical shifts. nih.gov

HOMO-LUMO Analysis and Electronic Properties

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netnih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves. researchgate.net

For this compound, MD simulations can explore its conformational landscape by modeling the flexibility of the acetyl group and any subtle puckering of the quinoline ring. nih.gov This is particularly useful for understanding how the molecule behaves in a solution or when interacting with a larger system, like a protein. elifesciences.org By simulating the system for nanoseconds or longer, it is possible to observe transitions between different conformational states and construct a free energy landscape, which maps the stability of different shapes the molecule can adopt. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The goal is to develop models that can predict the activity of new, unsynthesized molecules. dergipark.org.tr Predictor variables in QSAR models often consist of physicochemical properties or theoretical molecular descriptors derived from computational chemistry. wikipedia.org

For quinoline derivatives, QSAR studies have been successfully applied to predict various biological activities. nih.gov For example, QSAR models have been developed for 5,8-quinolinequinone derivatives to predict their anti-proliferative and anti-inflammatory activities using descriptors calculated by DFT. dergipark.org.tr Similarly, QSAR has been used to explore the anti-tuberculosis potential of compounds including quinoline derivatives. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of related compounds and then using computed descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular volume) to build a predictive model for a specific biological endpoint. dergipark.org.tr

Molecular Docking and Molecular Modeling for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity. ucj.org.ua

Docking simulations place this compound into the binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov Studies on structurally related quinoline compounds have used docking to investigate their mechanisms of action. For instance, docking has been performed on:

1,2,3-triazole-8-quinolinol hybrids to explore their binding interactions with bacterial proteins. nih.govresearchgate.net

An 8-aminoquinoline complex to analyze its binding with human globulin protein, showing a strong interaction with a calculated free binding energy of -290.18 kcal/mol. nih.gov

Hydroacridine (quinoline) derivatives to assess their potential as acetylcholinesterase inhibitors, with one compound showing a high binding free energy of -13.7 kcal/mol. ucj.org.ua

These studies provide a framework for how molecular docking could be applied to this compound to identify potential protein targets and predict its binding affinity and interaction patterns, guiding further experimental validation. mdpi.com

Biological and Medicinal Chemistry Research of 8 Acetylquinoline

Anticancer Activities and Mechanisms of Action of 8-Acetylquinoline Derivatives

Derivatives of this compound have been a focal point of anticancer research, with studies indicating their potential to inhibit the growth of various cancer cell lines. smolecule.com The mechanisms underlying these cytotoxic effects are multifaceted, involving the induction of programmed cell death, the generation of reactive oxygen species, and the modulation of key signaling pathways that are often dysregulated in cancer.

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death, and by causing cell cycle arrest, which halts the proliferation of cancer cells. smolecule.com Research on various quinoline (B57606) derivatives has consistently shown their ability to trigger these processes in cancer cells. nih.govmdpi.com

For instance, studies on quinoline-chalcone derivatives have demonstrated their capacity to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov Similarly, a novel synthetic quinoline derivative, DFIQ, has been shown to induce cell death, including apoptosis, in non-small-cell lung cancer (NSCLC) models. mdpi.com Treatment with DFIQ led to the cleavage of apoptotic proteins and a reduction in the expression of proteins associated with the cell cycle. mdpi.com

While direct studies on this compound are still emerging, the broader research on related quinoline compounds provides a strong indication of its potential. For example, derivatives of the closely related 8-hydroxyquinoline (B1678124) (8-HQ) are known to induce apoptosis and prevent cancer cell proliferation. nih.gov Furthermore, research explicitly states that derivatives of this compound are believed to inhibit cancer cell proliferation through mechanisms that include apoptosis induction and cell cycle arrest. smolecule.com A study on 4-amino-3-acetylquinoline, an isomer of this compound derivatives, revealed that it causes a dose-dependent decrease in the viability of murine L1210 leukemia cells, with evidence of apoptotic DNA fragmentation. researchgate.net

The following table summarizes the effects of some quinoline derivatives on apoptosis and the cell cycle:

Compound/Derivative ClassCancer Cell LineEffectReference
Quinoline-Chalcone DerivativesVariousG2/M phase arrest, apoptosis induction nih.gov
DFIQ (a novel quinoline derivative)Non-small-cell lung cancer (H1299)Apoptosis induction, reduced expression of cell cycle proteins mdpi.com
4-Amino-3-acetylquinolineMurine L1210 leukemiaApoptosis induction, DNA fragmentation researchgate.net
8-Hydroxyquinoline (8-HQ) DerivativesVariousApoptosis induction, prevention of cell proliferation nih.gov

The generation of reactive oxygen species (ROS) is another critical mechanism through which this compound derivatives can induce cytotoxicity in cancer cells. ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. researchgate.net

Several studies have highlighted the role of ROS in the anticancer activity of quinoline derivatives. For example, the cytotoxic effects of 4-amino-3-acetylquinoline on murine L1210 leukemia cells are mediated through a pathway dependent on ROS. researchgate.net The novel quinoline derivative DFIQ has also been found to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals and subsequent cell death in NSCLC cells. mdpi.com Research on 5-nitroso-8-quinolinol has further demonstrated that the generation of superoxide is a key factor in its apoptotic and cell differentiation effects in MCF-7 human breast cancer cells. nih.gov This body of evidence suggests that the induction of oxidative stress is a key strategy by which these compounds can selectively target and eliminate cancer cells, which often have a compromised antioxidant defense system compared to normal cells. researchgate.net

The anticancer activity of this compound derivatives is also linked to their ability to modulate specific intracellular signaling pathways that are crucial for cancer cell survival and proliferation. One such pathway is the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and can regulate processes such as apoptosis and cell cycle arrest. researchgate.netfrontiersin.org

The activation of the p38 MAPK pathway has been identified as a key event in the apoptosis induced by 4-amino-3-acetylquinoline in murine L1210 leukemia cells. researchgate.net This suggests that the cytotoxic effects of this compound are, at least in part, mediated through the activation of this specific signaling cascade. The p38 MAPK pathway is known to have a dual role in cancer, acting as either a tumor suppressor or promoter depending on the cellular context. nih.gov In the case of certain therapeutic interventions, its activation can lead to apoptotic cell death. mdpi.com The involvement of ROS is often linked to the activation of the p38 MAPK pathway, indicating a crosstalk between oxidative stress and cellular signaling in the mechanism of action of these compounds. researchgate.net

The cytoskeleton, particularly microtubules, and the epigenetic regulation of gene expression are other important targets in cancer therapy. Some quinoline derivatives have been investigated for their ability to interfere with tubulin dynamics and histone modifications. evitachem.com

Microtubules are dynamic polymers essential for cell division, and agents that disrupt their dynamics can lead to mitotic arrest and apoptosis. nih.gov While specific studies on this compound's effect on tubulin are not widely available, related quinoline compounds have shown promise. For instance, quinoline-2-carbonitrile (B74147) has been used in research investigating tubulin dynamics. evitachem.com Furthermore, certain quinoline-chalcone derivatives have been identified as potent tubulin inhibitors that can disrupt microtubule assembly. arabjchem.org

Histone modifications are crucial for regulating chromatin structure and gene expression. Inhibitors of histone deacetylases (HDACs) are an established class of anticancer agents. Quinoline-2-carbonitrile-based hydroxamic acids have been designed as dual inhibitors of both tubulin polymerization and HDACs. evitachem.com This suggests that the quinoline scaffold can be a valuable platform for developing agents that target both the cytoskeleton and epigenetic mechanisms.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov The 8-hydroxyquinoline scaffold, closely related to this compound, has shown particular promise in overcoming MDR. nih.govmdpi.com

Researchers have discovered a series of 8-hydroxyquinoline-derived Mannich bases that exhibit unique anticancer activity specifically against multidrug-resistant cells. nih.gov A proposed strategy to combat MDR is to exploit the collateral sensitivity of resistant cells, where the resistance mechanism itself makes the cells more susceptible to certain compounds. nih.gov Metal complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid have also been developed and have shown enhanced cytotoxicity against resistant human cancer cell lines. mdpi.com These findings suggest that derivatives of this compound could be explored for their potential to circumvent or even exploit the mechanisms of multidrug resistance in cancer.

Tubulin Dynamics and Histone Modification Studies

Antimicrobial (Antibacterial and Antifungal) Properties

In addition to their anticancer potential, this compound and its derivatives have demonstrated significant antimicrobial properties, exhibiting activity against both bacteria and fungi. smolecule.comresearchgate.net The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with numerous derivatives showing a broad spectrum of activity. researchgate.netrsc.org

Studies have indicated that this compound possesses both antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. smolecule.com The broader class of quinoline derivatives has been extensively studied for these effects. For example, 8-hydroxyquinoline and its derivatives are known to have potent antibacterial and antifungal activity. nih.govresearchgate.net The antimicrobial action of these compounds is often attributed to their ability to chelate metal ions, which are essential for the survival and growth of microorganisms. nih.gov

The following table provides a summary of the antimicrobial activities of some quinoline derivatives:

Compound/Derivative ClassActivityTarget OrganismsReference
This compoundAntibacterial, AntifungalVarious strains smolecule.com
8-Hydroxyquinoline DerivativesAntibacterial, AntifungalVarious bacteria and fungi nih.govresearchgate.net
7-Substituted quinolin-8-ol derivativesAntibacterialB. subtilis, S. aureus, E. coli irb.hr
Fluorinated quinoline analogsAntifungalS. sclerotiorum, R. solani mdpi.com
Bromo derivatives of 2-methylquinolin-8-olAntifungalVarious fungal strains mdpi.org

Research into novel fluorinated quinoline analogs has shown good antifungal activity against various phytopathogenic fungi. mdpi.com Similarly, bromo derivatives of 2-methylquinolin-8-ol have demonstrated high antifungal activity. mdpi.org These findings underscore the potential of the 8-substituted quinoline scaffold, including this compound, as a versatile platform for the design and synthesis of new antimicrobial agents to combat infectious diseases.

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their potential as anti-inflammatory agents, targeting various pharmacological pathways. researchgate.net Research has shown that certain quinoline-based compounds can modulate inflammatory responses. For instance, a study on 8-(tosylamino)quinoline (B84751), a derivative of 8-aminoquinoline (B160924), demonstrated significant anti-inflammatory activity. nih.gov This compound was found to suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov The mechanism of action was attributed to the inhibition of the Akt/NF-κB signaling pathway, a critical regulator of inflammatory gene expression. nih.gov

Specifically, 8-(tosylamino)quinoline dose-dependently suppressed the expression of pro-inflammatory genes including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) at the transcriptional level. nih.gov In vivo studies further supported these findings, where oral administration of the compound alleviated symptoms in models of LPS-induced hepatitis and HCl/EtOH-induced gastritis in mice. nih.gov These results highlight the potential of the 8-substituted quinoline scaffold as a basis for developing novel anti-inflammatory drugs. nih.gov

Another study investigating the anti-inflammatory effects of compounds from Polygonum multiflorum roots found that emodin (B1671224) and emodin-8-O-β-D-glucopyranoside, which are anthraquinones, significantly inhibited NO production in hepatocytes. ffhdj.com This was achieved by decreasing the protein and mRNA levels of iNOS and the mRNA levels of TNF-α. ffhdj.com While not direct derivatives of this compound, this research on related heterocyclic structures further underscores the potential of quinoline-like compounds in modulating inflammatory pathways.

Anti-leishmanial and Antimalarial Activities

The quinoline core is a well-established pharmacophore in the development of antiparasitic drugs, particularly for leishmaniasis and malaria. researchgate.netresearchgate.net

Anti-leishmanial Activity:

Derivatives of 8-aminoquinoline have shown considerable promise against various Leishmania species. mdpi.comnih.gov For example, the 8-aminoquinoline tafenoquine (B11912) has demonstrated significant in vitro activity against Leishmania donovani amastigotes within macrophages, with 50% inhibitory concentrations (IC₅₀) ranging from 0.1 to 4.0 μM for both antimony-sensitive and -resistant strains. nih.gov Furthermore, oral administration of tafenoquine in mice showed potent efficacy, with 50% effective dose (ED₅₀) values between 1.2 and 3.5 mg/kg for a 5-day treatment. nih.gov

Studies on other 8-aminoquinoline derivatives have revealed that substitutions on the quinoline ring significantly influence their anti-leishmanial activity. nih.gov For instance, 4-methyl-5,6-dimethoxy compounds were found to be more active than their 6-methoxy and 4-methyl-6-methoxy counterparts against Leishmania tropica in an in vitro human macrophage model. nih.gov Notably, certain 6-hydroxy derivatives were identified as the most potent compounds in this model. nih.gov A separate study on newly synthesized 8-quinolinamines reported potent in vitro anti-leishmanial activities, with IC₅₀ values ranging from 0.84 to 5.0 μg/mL, comparable to the standard drug pentamidine. nih.gov

Antimalarial Activity:

The 8-aminoquinoline scaffold is central to antimalarial drug discovery, with primaquine (B1584692) being a key example used for treating relapsing malaria. nih.gov Research into this compound analogues and other quinoline derivatives continues to yield promising candidates. Hybrid molecules incorporating the quinoline structure have been a successful strategy. For instance, quinoline-pyrimidine hybrids have been synthesized and evaluated for their antiplasmodial activity. researchgate.netias.ac.in Some of these hybrids displayed moderate to good activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. ias.ac.in

Metal complexes of 8-aminoquinoline-uracil derivatives have also been investigated, showing fair antimalarial activities. nih.gov Furthermore, 8-quinolinamines have demonstrated potent in vitro antimalarial activity against both drug-sensitive (D6 strain) and drug-resistant (W2 strain) P. falciparum. nih.gov The most promising of these compounds also showed curative effects in mouse models of malaria at doses of 25 mg/kg/day against Plasmodium berghei and 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis. nih.gov The enhanced therapeutic efficacy of combining an 8-aminoquinoline like primaquine with a partner drug such as chloroquine (B1663885) is thought to involve targeting different stages of the parasite's life cycle. mdpi.com

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound and its derivatives are often mediated through their interaction with specific enzymes and receptors.

Enzyme Inhibition:

Quinoline-based compounds have been identified as inhibitors of various enzymes. For instance, derivatives of 3-acetylquinoline (B1336125) have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), an enzyme implicated in cancer. researchgate.net Docking studies revealed that these compounds can fit into the catalytic domain of PI3Kα and form hydrogen bonds with key residues. researchgate.net Other quinoline derivatives have been found to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential for managing hyperglycemia. researchgate.net

Furthermore, certain quinoline-based analogs have been shown to inhibit DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation. nih.gov These non-nucleoside inhibitors can intercalate into DNA, leading to a conformational change in the enzyme and subsequent inhibition. nih.gov Some of these compounds also demonstrated inhibitory activity against other DNA-interacting enzymes like polymerases. nih.gov Additionally, novel 8-substituted quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms, with some compounds showing potent inhibition in the low nanomolar range against hCA I and hCA II. nih.gov

Receptor Binding Studies:

Receptor binding assays are crucial for understanding the mechanism of action of drug candidates. giffordbioscience.com These studies help determine the affinity (Kd), inhibition constant (Ki), and other binding parameters of a ligand for its target receptor. giffordbioscience.com For example, in the development of drugs for psychiatric disorders, novel imidazodiazepines have been screened against a panel of receptors to determine their binding profiles. mdpi.com Such studies are essential for identifying off-target effects and ensuring the selectivity of a compound. mdpi.com

The development of novel real-time cell-binding assays allows for the high-resolution acquisition of radioligand-receptor binding kinetics, providing a more detailed understanding of the interaction. nih.gov These kinetic competition assays can be used to determine the Ki of unlabeled compounds, offering a more dynamic view of receptor binding than traditional equilibrium-based methods. nih.gov Such techniques are vital for characterizing the interaction of this compound derivatives with their putative biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have been instrumental in optimizing their therapeutic properties.

The position and nature of substituents on the quinoline nucleus have a profound impact on the activity of 8-aminoquinolines. who.int For instance, in the context of antimalarial activity, the presence of a 6-methoxy group, as seen in primaquine, has been shown to enhance activity. who.int Further substitutions on the quinoline ring can modulate this activity. The addition of a 4-methyl group to 5-fluoroprimaquine resulted in very high activity, though it also increased toxicity. who.int

In the realm of anti-leishmanial agents, SAR studies of 8-aminoquinolines revealed that the substitution pattern on the quinoline ring is critical. nih.gov As mentioned earlier, 4-methyl-5,6-dimethoxy derivatives were more potent than 6-methoxy compounds. nih.gov The nature of the side chain attached to the 8-amino group also plays a role, although in some studies, its precise composition had a lesser effect on activity compared to the ring substitutions. nih.gov

For anticancer applications, SAR studies of 8-hydroxyquinoline derivatives have identified key structural features for activity against multidrug-resistant cancer cells. nih.gov The aminoalkylation at the C-7 position of the 8-hydroxyquinoline scaffold is a crucial modification. nih.gov

The following table summarizes the impact of different substituents on the biological activity of quinoline derivatives based on various studies.

Core Scaffold Substituent Position/Type Observed Biological Activity/Effect
8-Aminoquinoline6-Methoxy groupEnhanced antimalarial activity. who.int
8-Aminoquinoline4-Methyl-5,6-dimethoxyIncreased anti-leishmanial activity compared to 6-methoxy derivatives. nih.gov
8-Aminoquinoline6-HydroxyHigh anti-leishmanial activity. nih.gov
8-Hydroxyquinoline7-AminoalkylationImportant for activity against multidrug-resistant cancer cells. nih.gov
3-AcetylquinolineH-bond acceptor at p-positionPromising PI3Kα inhibitory activity. researchgate.net
3-AcetylquinolineBulky, hydrophobic groups at o- and m-positionsModerate PI3Kα inhibitory activity. researchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of this compound and its derivatives involves a combination of in vitro and in vivo methodologies to assess their efficacy and mechanism of action.

In Vitro Evaluation:

Antiproliferative and Cytotoxicity Assays: These assays are used to determine the effect of compounds on cell growth and viability. For example, the activity of 8-aminoquinoline derivatives has been tested against various cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), and ovarian carcinoma (A2780), as well as non-cancerous cells to assess selectivity. researchgate.netmdpi.com

Antimicrobial and Antiparasitic Assays: The effectiveness of compounds against pathogens is evaluated using specific assays. For anti-leishmanial activity, compounds are tested against both promastigote and amastigote forms of the parasite, often within infected macrophages. mdpi.comnih.gov Antimalarial activity is typically assessed against different strains of Plasmodium falciparum in culture. researchgate.netnih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit a specific enzyme. For example, the inhibitory activity against α-amylase and α-glucosidase can be determined using spectrophotometric methods. researchgate.net

Receptor Binding Assays: As discussed previously, these assays, including radioligand binding and competitive binding assays, are used to quantify the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov

Cellular Mechanism Assays: To elucidate the mechanism of action, various cellular assays are employed. These can include measuring the production of inflammatory mediators like NO and TNF-α, assessing changes in protein and mRNA expression levels of target genes, and evaluating effects on cell cycle and apoptosis. nih.govffhdj.comresearchgate.net

In Vivo Evaluation:

Animal Models of Disease: To assess the efficacy of a compound in a living organism, various animal models are used. For anti-inflammatory studies, models of LPS-induced hepatitis or gastritis in mice are employed. nih.gov For antimalarial evaluation, mouse models infected with Plasmodium berghei or P. yoelii are common. nih.gov Alzheimer's disease models in rats have been used to evaluate the neuroprotective effects of related compounds. frontiersin.org

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. This information is crucial for understanding the compound's bioavailability and half-life. nih.gov

Toxicity Studies: In vivo toxicity studies are essential to evaluate the safety profile of a potential drug candidate. These studies assess for any adverse effects in animals. who.int

Receptor Occupancy Studies: In vivo receptor occupancy can be measured using techniques like autoradiography with radiolabeled ligands to determine the extent to which a drug binds to its target in the body. giffordbioscience.com

Analytical Methodologies for 8 Acetylquinoline

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. khanacademy.org It is widely used for the analysis of complex samples due to its high resolution and versatility. khanacademy.orgiipseries.org Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and quantification of 8-acetylquinoline.

High-performance liquid chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying compounds in a mixture. openaccessjournals.com It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. chromtech.com

The development of an effective HPLC method involves the careful selection of the column, mobile phase, and detector. openaccessjournals.com For quinoline (B57606) and its derivatives, C18 columns are commonly used. sielc.comresearchgate.net The mobile phase composition, often a mixture of water, acetonitrile (B52724), and sometimes a buffer, is optimized to achieve efficient separation. sielc.comresearchgate.net UV detection is frequently employed for the quantification of quinoline compounds. sielc.com

A study on the determination of quinoline in textiles established an HPLC method using ultrasonic extraction with acetonitrile as the solvent. researchgate.net The analysis was performed on an HPLC system with a UV detector. The method demonstrated good precision, with relative standard deviations (RSD) for intra-day and inter-day precision being 0.32% and 0.59%, respectively. The accuracy of the method was confirmed by recovery studies, which ranged from 90.6% to 98.9%. researchgate.net

For enhanced retention and separation of quinoline compounds, mixed-mode columns can be utilized. For instance, a Primesep 100 mixed-mode column offers improved retention for basic quinoline molecules due to ionic interactions with the stationary phase's cation-exchange functional groups. sielc.com An isocratic method with a mobile phase of water, acetonitrile (MeCN), and a sulfuric acid (H2SO4) buffer can be used, with UV detection at 200 nm. sielc.com For applications requiring mass spectrometry (LC-MS), the buffer can be switched to a volatile one like ammonium (B1175870) formate. sielc.com

Table 1: HPLC Method Parameters for Quinoline Analysis

ParameterDetails
Extraction Solvent Acetonitrile
Column C18 or Mixed-Mode (e.g., Primesep 100)
Mobile Phase Water, Acetonitrile, Buffer (e.g., Sulfuric Acid, Ammonium Formate)
Detection UV (e.g., 200 nm)
Precision (RSD) Intra-day: 0.32%, Inter-day: 0.59%
Recovery 90.6% - 98.9%

This table summarizes typical parameters for the HPLC analysis of quinoline compounds based on established methods. sielc.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is ideal for the analysis of volatile and semi-volatile compounds. chromtech.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint for identification. scioninstruments.com

The analysis of quinoline and its derivatives by GC-MS typically involves injecting the sample into a heated injector, where it is vaporized. notulaebotanicae.ro The vaporized sample is then carried by an inert gas, such as helium, through a capillary column (e.g., HP-5MS). notulaebotanicae.ro The column temperature is programmed to increase over time to elute compounds with different boiling points. notulaebotanicae.ro The mass spectrometer is operated in either scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of known compounds, which offers higher sensitivity. notulaebotanicae.ro

While direct GC-MS analysis of this compound is feasible, derivatization can sometimes be employed to improve its chromatographic properties and detection sensitivity. research-solution.com

Table 2: Typical GC-MS Parameters for Alkaloid Analysis

ParameterDetails
Column HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm)
Carrier Gas Helium (flow rate 1 mL/min)
Injector Temperature 280 °C
Oven Temperature Program Initial 40°C for 5 min, ramp to 230°C, then to 280°C
Mass Spectrometer 70 eV electron ionization
Mass Range 40 to 550 m/z

This table presents a representative set of GC-MS parameters used for the analysis of indole (B1671886) alkaloids, which can be adapted for this compound. notulaebotanicae.ro

High-Performance Liquid Chromatography (HPLC) Methods

Spectrophotometric Methods for Determination

Spectrophotometric methods are based on the principle that chemical compounds absorb and transmit light over a certain range of wavelengths. These methods are often simple, rapid, and cost-effective for the quantitative analysis of compounds that possess chromophores. researchgate.net

For the determination of 8-hydroxyquinoline (B1678124) and its derivatives, a spectrophotometric method involving a reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent has been developed. nih.gov This reaction produces a red-colored dye with an absorption maximum at 500 nm. nih.gov The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

Another approach for the determination of 8-hydroxyquinoline involves its reaction with Folin-Ciocalteu reagent followed by alkalinization, or reaction with N,N'-bis-benzenesulfonyl-1,4-benzoquinone diimine in a buffered solution. google.com A different method involves dissolving the sample in dilute sulfuric acid and treating it with a solution of potassium nitrate (B79036) in concentrated sulfuric acid, followed by the addition of sodium hydroxide (B78521) to produce a colored solution for photometric analysis. google.com While these methods are established for 8-hydroxyquinoline, similar principles could be adapted for this compound, potentially after a chemical modification to introduce a suitable chromophore or by utilizing its intrinsic UV absorbance.

A simple and sensitive spectrophotometric method for the determination of zinc in pharmaceutical samples utilizes 8-hydroxyquinoline as a reagent. researchgate.net The method is based on the formation of a zinc-8-hydroxyquinoline chelate, which has a maximum absorption at 384 nm. researchgate.net This demonstrates the utility of the quinoline structure in forming colored complexes suitable for spectrophotometric analysis.

Electrochemical Methods

Electrochemical methods offer a sensitive and often portable means of analyzing electroactive compounds. researchgate.net These techniques measure the current or potential changes in an electrochemical cell containing the analyte. smbstcollege.com Voltammetric methods, such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are particularly useful for quantitative analysis. zensorrd.com

While specific electrochemical methods for the direct determination of this compound are not extensively detailed in the provided search results, the electroactive nature of the quinoline ring suggests its suitability for electrochemical analysis. The nitrogen atom and the aromatic system can participate in electrochemical reactions. The development of an electrochemical sensor for this compound would likely involve optimizing the electrode material and the supporting electrolyte to achieve a sensitive and selective response.

Electrochemical methods have been successfully applied for the detection of other quinoline derivatives and related compounds, indicating the potential for developing a method for this compound. researchgate.netupol.cz

Sample Preparation and Derivatization Techniques

Sample preparation is a critical step in the analytical workflow, designed to make the sample compatible with the chosen analytical instrument and to improve the accuracy and sensitivity of the analysis. sci-hub.se For complex matrices, this may involve extraction, cleanup, and pre-concentration steps.

Solid-phase extraction (SPE) is a common technique used to isolate and concentrate analytes from complex samples. sci-hub.se For the analysis of this compound, an appropriate SPE sorbent would be selected based on the polarity of the compound and the nature of the sample matrix.

Derivatization is a chemical modification of the analyte to enhance its analytical properties. hta-it.com In gas chromatography, derivatization is often used to increase the volatility and thermal stability of polar compounds. research-solution.com For this compound, silylation is a potential derivatization strategy to improve its GC performance. This involves reacting the compound with a silylating agent like BSTFA to replace the active hydrogen on the acetyl group with a trimethylsilyl (B98337) group. research-solution.com

In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the analyte molecule to enhance its detection by UV-Vis or fluorescence detectors, respectively. hta-it.com This is particularly useful for compounds that lack strong intrinsic absorbance or fluorescence. The derivatization can be performed before the HPLC analysis (pre-column derivatization) or after the separation (post-column derivatization). hta-it.com

Solid-phase analytical derivatization (SPAD) is a technique that combines extraction and derivatization in a single step, offering increased efficiency and reproducibility. researchgate.net

Future Directions and Emerging Research Avenues for 8 Acetylquinoline

Development of Novel Synthetic Strategies and Green Chemistry Innovations

The synthesis of quinoline (B57606) derivatives has traditionally relied on well-established but often harsh methods like the Skraup, Doebner-von Miller, and Friedländer reactions. mdpi.com These classic syntheses frequently involve toxic reagents, high temperatures, and difficult work-up procedures, posing environmental and economic challenges. mdpi.comnih.gov Consequently, a major thrust in current research is the development of novel, sustainable synthetic strategies that align with the principles of green chemistry. ijpsjournal.comrasayanjournal.co.in

Key innovations focus on improving reaction efficiency, minimizing waste, and using less hazardous substances. ijpsjournal.comrasayanjournal.co.in Microwave-assisted synthesis (MAS) has emerged as a powerful technique, significantly reducing reaction times and often improving product yields compared to conventional heating methods. ijpsjournal.comqeios.com Researchers have successfully applied microwave irradiation to modify the Skraup reaction, providing a more efficient route to substituted quinolines. rsc.org Other green approaches being explored include the use of environmentally benign solvents like water and ionic liquids, as well as the development of catalyst-free and solvent-free reaction conditions. ijpsjournal.comqeios.comrsc.org Formic acid, a biodegradable resource, has been utilized as a catalyst to promote selectivity and adhere to green chemistry principles. ijpsjournal.com These advancements aim to make the synthesis of 8-acetylquinoline and its derivatives more economical and ecologically responsible. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

Feature Traditional Methods (e.g., Skraup, Friedländer) Green Chemistry Innovations
Catalysts/Reagents Strong acids (H₂SO₄), toxic oxidants (arsenic(V) oxide) mdpi.comrsc.org Biodegradable catalysts (e.g., formic acid), biocatalysts, catalyst-free systems ijpsjournal.comqeios.com
Solvents Often requires organic solvents nih.gov Use of green solvents (water, ethanol (B145695), ionic liquids), or solvent-free conditions ijpsjournal.comqeios.comrsc.org
Energy Source Conventional heating, often for extended periods nih.gov Microwave irradiation, ultrasonication for rapid heating and shorter reaction times ijpsjournal.comqeios.com
Efficiency & Yield Can suffer from inefficiency and low yields mdpi.com Often results in higher yields and cleaner reactions rasayanjournal.co.inqeios.com
Environmental Impact Generation of hazardous by-products and waste mdpi.comrasayanjournal.co.inqeios.com Reduced waste, use of renewable feedstocks, higher atom economy ijpsjournal.comrasayanjournal.co.in

Exploration of New Biological Targets and Therapeutic Applications

The quinoline framework is a "privileged structure" in medicinal chemistry, and derivatives of this compound are actively being investigated for a wide array of therapeutic applications. smolecule.comnih.gov The core structure and its derivatives exhibit significant biological activities, including anticancer, antimicrobial, antifungal, antiviral, and neuroprotective properties. smolecule.commdpi.comresearchgate.net The metal-chelating ability of the closely related 8-hydroxyquinoline (B1678124) scaffold is often crucial to its biological activity, a property that can be relevant to this compound derivatives as well. mdpi.comresearchgate.netscispace.com

In oncology, this compound derivatives are being explored for their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. smolecule.comarabjchem.org Research has demonstrated that quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. arabjchem.org The search for new anti-infective agents is another major research avenue. Derivatives have shown potent antibacterial and antifungal properties, making them candidates for combating drug-resistant pathogens. smolecule.comnih.govscispace.com Notably, dihalogenated 8-hydroxyquinoline derivatives have demonstrated excellent antimicrobial potency against clinical isolates of Neisseria gonorrhoeae. nih.gov Furthermore, researchers are investigating these compounds as potential treatments for viral infections like HIV and Dengue fever, as well as for neurodegenerative disorders such as Alzheimer's disease, partly through the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.netnih.gov

Table 2: Emerging Biological Activities and Potential Targets of Quinoline Derivatives

Therapeutic Area Biological Activity Potential Molecular Target/Mechanism Reference
Anticancer Inhibition of cell proliferation, apoptosis induction Tyrosine kinase inhibition, topoisomerase inhibition, cell cycle arrest smolecule.comarabjchem.org
Antibacterial Growth inhibition of pathogenic bacteria Metal chelation, inhibition of DNA gyrase smolecule.comnih.govscispace.com
Antifungal Growth inhibition of various fungi Disruption of fungal cell processes mdpi.comscispace.com
Antiviral Inhibition of viral replication Anti-HIV, anti-Dengue virus activity mdpi.comresearchgate.netnih.gov
Neuroprotection Treatment of neurodegenerative diseases Iron chelation, inhibition of AChE and BuChE mdpi.comresearchgate.net
Antimalarial Activity against malaria parasites Interference with parasite lifecycle nih.gov

Advanced Materials Science Applications

The unique electronic and structural properties of the this compound core make it a valuable building block in materials science. smolecule.com Its chromophoric nature has led to its use in the development of specialized dyes and pigments. smolecule.com Beyond these traditional applications, the field is moving towards more sophisticated uses where the quinoline moiety plays a critical role in the function of advanced materials. st-andrews.ac.uked.ac.uk

One of the most promising areas is in organic electronics. Quinoline derivatives, particularly the related 8-hydroxyquinoline, are widely used as electron carriers and emissive layers in organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure facilitates electron transport, a key requirement for efficient OLED performance. nih.gov Another significant application is the development of fluorescent chemosensors. mdpi.com The ability of the 8-substituted quinoline scaffold to chelate metal ions can be accompanied by a distinct change in fluorescence, allowing for the sensitive and selective detection of ions like Zn²⁺ and Al³⁺, which are important in biological and environmental systems. mdpi.comscispace.com More exotic applications are also emerging, such as the use of a quinoline-selenoate complex, Ni(quinoline-8-selenoate)₂, which was found to exhibit giant negative magnetoresistance, a property of interest for data storage and sensor technologies. st-andrews.ac.uked.ac.uk

Table 3: Applications of Quinoline Derivatives in Advanced Materials Science

Application Area Function of Quinoline Derivative Key Property Reference
Organic Light-Emitting Diodes (OLEDs) Electron transport layer, emissive material Electron-deficient character, fluorescence mdpi.com
Fluorescent Chemosensors Selective detection of metal ions (e.g., Zn²⁺, Al³⁺) Metal chelation leading to fluorescence changes mdpi.comscispace.com
Dyes and Pigments Chromophore Light absorption and color properties smolecule.com
Spintronics/Magnetic Materials Component in a magnetic complex Magnetoresistance st-andrews.ac.uked.ac.uk

Integration of Computational and Experimental Approaches for Drug Discovery

The modern drug discovery process increasingly relies on a synergistic relationship between computational (in silico) and experimental methods to reduce the time and cost associated with bringing new therapies to market. frontiersin.orghumanspecificresearch.org For a scaffold as versatile as this compound, this integrated approach is crucial for rationally designing new derivatives with enhanced potency and specificity. mdpi.com

Computational techniques like pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking are used to screen virtual libraries of compounds and predict their biological activity. frontiersin.org These methods help researchers understand how structural modifications to the this compound core might influence its interaction with a biological target, such as an enzyme's active site. mdpi.comnih.gov For instance, computational screening can identify the most promising candidates for synthesis, prioritizing experimental work and avoiding the costly synthesis of inactive compounds. dp.techfrontiersin.org

Once promising candidates are identified in silico, they are synthesized and subjected to a battery of experimental tests. In vitro assays are used to confirm the compound's activity against the intended biological target and to evaluate its effect on various cell lines. researchgate.netresearchgate.net The insights gained from these experiments—such as which derivatives are most active—are then fed back into the computational models to refine them, leading to a continuous, iterative cycle of design, synthesis, and testing that accelerates the journey from a chemical scaffold to a potential drug candidate. frontiersin.orgdntb.gov.ua

Supramolecular Assemblies and Functional Materials

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, represents a frontier in materials science where this compound derivatives are beginning to be explored. These derivatives can act as building blocks (or "tectons") for the self-assembly of large, well-ordered structures with emergent properties and functions. semanticscholar.orgmdpi.com The resulting functional materials have potential applications in sensing, catalysis, and nanotechnology. st-andrews.ac.uked.ac.uk

One strategy involves creating metallo-supramolecular assemblies. For example, a bis-quinoline acylhydrazone ligand, structurally related to this compound, has been shown to form a polymeric assembly upon binding with zinc ions. mdpi.com This assembly is emissive and can be reversibly disassembled by changing the concentration of the metal ion, demonstrating a controllable system. mdpi.com Another approach leverages host-guest chemistry. Researchers have designed molecules containing both electron-donor and electron-acceptor units, which can form complex supramolecular structures like polyrotaxanes and molecular necklaces when a host molecule such as cucurbit nih.govuril is present. semanticscholar.org The ability of the quinoline moiety to participate in charge-transfer and metal-coordination interactions makes it a valuable component for designing these intricate, functional assemblies. semanticscholar.orgmdpi.com

Catalysis and Organocatalysis with this compound Derivatives

While extensively studied for its biological and material properties, the catalytic potential of the this compound scaffold is an emerging area of research. The presence of the nitrogen atom in the quinoline ring and the acetyl group's carbonyl function provides sites for interaction with substrates and metal centers, suggesting applications in both organocatalysis and metal-based catalysis. smolecule.comclockss.org

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a key area of green chemistry. A notable example involves 8-quinolinecarboxaldehyde, a compound structurally similar to this compound. It has been used in combination with a simple Brønsted acid to create an effective hybrid catalyst system for the racemization of α-amino amides, a crucial process in the synthesis of enantiomerically pure compounds. clockss.org This demonstrates the potential of the quinoline scaffold to activate substrates through the formation of reversible Schiff base intermediates. clockss.org Furthermore, the known ability of 8-substituted quinolines to form stable complexes with a variety of metal ions suggests their utility as ligands in transition metal catalysis. smolecule.com By modifying the this compound backbone, it may be possible to fine-tune the electronic and steric properties of metal catalysts, leading to new systems with enhanced activity and selectivity for important organic transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Acetylquinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Fries rearrangement of 8-hydroxyquinoline acetate esters is a key synthetic pathway for this compound. Optimizing reaction parameters (e.g., temperature, catalyst type, and solvent polarity) is critical. For instance, using AlCl₃ as a Lewis catalyst at 120–140°C can enhance acetyl group migration . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the acetyl group (δ ~2.6 ppm for CH₃ and ~200 ppm for carbonyl in ¹³C). The quinoline ring protons (aromatic region δ 7.0–9.0 ppm) should align with predicted coupling patterns .
  • IR : Confirm the C=O stretch (~1680–1700 cm⁻¹) and N–H stretches (if present) from the quinoline backbone.
  • MS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight. High-resolution MS (HRMS) resolves isotopic patterns and validates purity .

Q. What are the key applications of this compound in coordination chemistry, and how can its metal-binding properties be experimentally validated?

  • Methodological Answer : this compound acts as a chelating agent for transition metals (e.g., Zn²⁺, Cu²⁺). To validate binding, conduct UV-Vis titration experiments in ethanol/water solutions, monitoring shifts in λmax upon metal addition. Job’s plot analysis determines stoichiometry, while stability constants (log K) are calculated using Benesi-Hildebrand plots. Compare results with structurally analogous probes like 8-hydroxyquinoline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictory data on the photophysical properties of this compound derivatives in different solvents?

  • Methodological Answer : Contradictions in fluorescence quantum yields or Stokes shifts may arise from solvent polarity or aggregation effects. Systematically test solvents (e.g., DMSO, THF, aqueous buffers) and measure emission spectra under controlled pH and temperature. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Cross-validate with computational studies (TD-DFT) to model solvent interactions .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic and steric effects of this compound in supramolecular systems?

  • Methodological Answer :

  • DFT : Optimize the geometry of this compound and its metal complexes using B3LYP/6-311+G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with experimental binding affinities (e.g., SPR or ITC) .

Q. What experimental and analytical approaches address discrepancies in reported catalytic activity of this compound-metal complexes?

  • Methodological Answer : Discrepancies may stem from variations in metal-ligand ratios or reaction conditions. Replicate studies under standardized protocols (e.g., inert atmosphere, controlled humidity). Use X-ray crystallography to confirm complex structures. Kinetic studies (e.g., Eyring plots) correlate activation parameters (ΔH‡, ΔS‡) with catalytic efficiency. Compare turnover numbers (TON) across studies to identify outliers .

Q. How can this compound derivatives be functionalized for selective ion detection, and what validation protocols ensure specificity?

  • Methodological Answer : Introduce substituents (e.g., sulfonate groups) via nucleophilic acyl substitution to enhance water solubility and selectivity. Validate specificity via competitive binding assays with common interferents (e.g., Na⁺, Ca²⁺). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal uptake. Cross-reference with crystallographic data to confirm binding modes .

Guidelines for Data Reporting and Reproducibility

  • Synthesis : Report yields, purification methods, and spectroscopic data (NMR, IR, MS) in alignment with IUPAC standards .
  • Metal Complexation : Include Job’s plots, stability constants, and crystallographic CIF files (if available) in supplementary materials .
  • Computational Studies : Provide Cartesian coordinates and Gaussian input files for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.